For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ethyl 3-nitrobenzoate
This guide provides a comprehensive overview of Ethyl 3-nitrobenzoate, a key chemical intermediate. It covers its physicochemical properties, spectroscopic data, detailed synthesis protocols, and its significant role in the development of pharmaceutical agents.
Core Chemical Identity and Properties
Ethyl 3-nitrobenzoate, also known as ethyl m-nitrobenzoate, is an organic compound featuring a benzene ring substituted with an ethyl ester group and a nitro group at the meta position. Its chemical structure makes it a valuable precursor in organic synthesis, particularly for introducing an amino group at the 3-position of a benzoate scaffold through reduction.
Table 1: Physicochemical Properties of Ethyl 3-nitrobenzoate
| Property | Value | Source(s) |
| CAS Number | 618-98-4 | [1][2][3] |
| Molecular Formula | C₉H₉NO₄ | [1][2][3] |
| Molecular Weight | 195.17 g/mol | [1][2][3] |
| Appearance | White to off-white solid | |
| Melting Point | 41-44 °C | |
| Boiling Point | 297-298 °C | |
| Density | ~1.253 g/cm³ | |
| Solubility | Insoluble in water, soluble in hot ethanol | |
| LogP | 1.771 - 2.29 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quality control of Ethyl 3-nitrobenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are consistent with the structure of Ethyl 3-nitrobenzoate, showing characteristic signals for the ethyl group and the substituted aromatic ring.
Table 2: ¹H NMR Spectral Data for Ethyl 3-nitrobenzoate (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.87 | t | 1.7 | 1H | H-2 (Ar-H) |
| 8.42 | ddd | 8.3, 2.3, 1.1 | 1H | H-4 (Ar-H) |
| 8.37 | ddd | 7.7, 1.7, 1.1 | 1H | H-6 (Ar-H) |
| 7.67 | t | 8.0 | 1H | H-5 (Ar-H) |
| 4.45 | q | 7.1 | 2H | -OCH₂CH₃ |
| 1.44 | t | 7.1 | 3H | -OCH₂CH₃ |
Table 3: ¹³C NMR Spectral Data for Ethyl 3-nitrobenzoate (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 164.42 | C=O (Ester) |
| 148.19 | C-NO₂ |
| 135.24 | Ar-C |
| 132.17 | Ar-C |
| 129.54 | Ar-C |
| 127.25 | Ar-C |
| 124.50 | Ar-C |
| 61.91 | -OCH₂CH₃ |
| 14.24 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 3-nitrobenzoate displays characteristic absorption bands corresponding to its functional groups. The assignments below are based on typical frequencies for similar aromatic nitro-ester compounds.[4]
Table 4: Key IR Absorption Bands for Ethyl 3-nitrobenzoate
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~2980 | Medium | Aliphatic C-H Stretch |
| ~1730 | Strong | C=O Stretch (Ester) |
| ~1590 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| ~1530 | Strong | Asymmetric NO₂ Stretch |
| ~1340 | Strong | Symmetric NO₂ Stretch |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~800 | Strong | C-H Out-of-Plane Bend (Aromatic) |
Experimental Protocols
Ethyl 3-nitrobenzoate can be synthesized via two primary, reliable routes.
Synthesis via Electrophilic Aromatic Substitution
This method involves the direct nitration of ethyl benzoate. The ester group is a deactivating, meta-directing group, which favors the formation of the 3-nitro isomer.
Methodology:
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Preparation of Ester Solution: In a round-bottomed flask equipped with a magnetic stirrer, add ethyl benzoate. Cool the flask in an ice-water bath to 0-10°C. Slowly add concentrated sulfuric acid while stirring, maintaining the temperature within the specified range.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be prepared in an ice bath and allowed to cool.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred ester solution over approximately 15-20 minutes. The temperature of the reaction must be carefully controlled and kept below 15°C to minimize the formation of dinitrated byproducts.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes.
-
Isolation: Pour the reaction mixture slowly over a beaker of crushed ice with constant stirring. The crude Ethyl 3-nitrobenzoate will precipitate as a solid.
-
Purification: Collect the solid product by suction filtration and wash thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from a mixture of ethanol and water to yield a crystalline solid.
Synthesis via Fischer Esterification
This alternative route involves the acid-catalyzed esterification of 3-nitrobenzoic acid with ethanol. This method is advantageous if the starting acid is more readily available than ethyl benzoate.
Methodology:
-
Reaction Setup: To a round-bottomed flask fitted with a Dean-Stark apparatus and a reflux condenser, add 3-nitrobenzoic acid, a large excess of ethanol, an inert solvent such as toluene, and a catalytic amount of concentrated sulfuric acid.
-
Esterification: Heat the mixture to reflux. The water formed during the reaction is removed as an azeotrope with the solvent, which is collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Isolation: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.
Applications in Research and Drug Development
The primary utility of Ethyl 3-nitrobenzoate in drug development lies in its role as a precursor to Ethyl 3-aminobenzoate . The nitro group can be readily and cleanly reduced to an amine, which is a versatile functional group for building more complex molecular architectures.[5]
Reduction to Ethyl 3-aminobenzoate
The conversion of the nitro group to an amine is a pivotal step. Several methods are effective, with catalytic hydrogenation being one of the most common and high-yielding.
Methodology: Catalytic Hydrogenation
-
Dissolve Ethyl 3-nitrobenzoate in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate to yield Ethyl 3-aminobenzoate, which is often pure enough for subsequent steps. Other reducing agents like tin(II) chloride or iron in acidic media can also be used.[5]
Role as a Pharmaceutical Building Block
Ethyl 3-aminobenzoate and its derivatives are key intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs). A prominent example is its connection to the synthesis of Nilotinib , a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[6][7] While Nilotinib itself uses a more substituted aniline, the core synthetic strategy highlights the importance of the 3-aminobenzoate scaffold.
The 3-aminobenzoate structure allows for:
-
Amide bond formation: The amino group can react with carboxylic acids or their derivatives to form complex amides, a common linkage in drug molecules.
-
Guanidinylation: The amine can be converted into a guanidine group, which is a key step in some synthetic routes for kinase inhibitors.[6]
-
Heterocycle formation: The amine serves as a nucleophile in reactions to construct various heterocyclic ring systems that are prevalent in medicinal chemistry.
This strategic conversion makes Ethyl 3-nitrobenzoate a valuable starting material for the synthesis of a wide range of compounds with potential therapeutic applications.
References
- 1. Ethyl 3-nitrobenzoate | C9H9NO4 | CID 69261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemeo.com [chemeo.com]
- 3. veeprho.com [veeprho.com]
- 4. (Solved) - IR spectrum of methyl-3-nitrobenzoate Assign IR frequencies for... (1 Answer) | Transtutors [transtutors.com]
- 5. guidechem.com [guidechem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. US20150183762A1 - Process for the preparation of nilotinib - Google Patents [patents.google.com]
